Cas no 2168850-40-4 (2-bromoethyl 1,3-thiazole-2-carboxylate)

2-Bromoethyl 1,3-thiazole-2-carboxylate is a brominated ester derivative of 1,3-thiazole-2-carboxylic acid, serving as a versatile intermediate in organic synthesis. Its reactive bromoethyl group facilitates nucleophilic substitution reactions, enabling the introduction of thiazole-containing motifs into target molecules. This compound is particularly valuable in medicinal chemistry and agrochemical research, where the thiazole scaffold is prized for its bioactivity. The ester functionality allows further derivatization, enhancing its utility in constructing complex heterocyclic systems. Its stability under standard handling conditions and compatibility with common synthetic methodologies make it a practical choice for researchers developing novel bioactive compounds or functional materials.
2-bromoethyl 1,3-thiazole-2-carboxylate structure
2168850-40-4 structure
Product Name:2-bromoethyl 1,3-thiazole-2-carboxylate
CAS No:2168850-40-4
MF:C6H6BrNO2S
MW:236.086339473724
CID:6294549
PubChem ID:165532181
Update Time:2025-08-04

2-bromoethyl 1,3-thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromoethyl 1,3-thiazole-2-carboxylate
    • EN300-1572663
    • 2168850-40-4
    • Inchi: 1S/C6H6BrNO2S/c7-1-3-10-6(9)5-8-2-4-11-5/h2,4H,1,3H2
    • InChI Key: FVVGCKHERORFFV-UHFFFAOYSA-N
    • SMILES: BrCCOC(C1=NC=CS1)=O

Computed Properties

  • Exact Mass: 234.93026g/mol
  • Monoisotopic Mass: 234.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.4Ų

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Additional information on 2-bromoethyl 1,3-thiazole-2-carboxylate

Comprehensive Overview of 2-bromoethyl 1,3-thiazole-2-carboxylate (CAS No. 2168850-40-4): Properties, Applications, and Industry Insights

2-bromoethyl 1,3-thiazole-2-carboxylate (CAS No. 2168850-40-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a thiazole ring, a heterocyclic scaffold known for its bioactivity, with a bromoethyl ester moiety, which enhances its reactivity in synthetic applications. This dual functionality makes it a versatile intermediate for designing novel bioactive molecules, aligning with the growing demand for high-value chemical building blocks in drug discovery.

In recent years, the compound’s relevance has surged alongside advancements in heterocyclic chemistry and small-molecule drug development. Researchers frequently search for "thiazole derivatives in medicinal chemistry" or "CAS 2168850-40-4 applications," reflecting its prominence in targeting enzyme inhibitors and antimicrobial agents. Its carboxylate ester group further enables facile modifications, a trait highly sought after in combinatorial chemistry libraries and high-throughput screening platforms.

The synthesis of 2-bromoethyl 1,3-thiazole-2-carboxylate typically involves esterification reactions under controlled conditions, ensuring high purity for industrial-scale production. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, addressing common user queries such as "how to characterize thiazole carboxylates." Its stability under inert atmospheres and compatibility with Grignard reagents or palladium-catalyzed couplings further broadens its utility in cross-coupling reactions.

From an industrial perspective, the compound aligns with sustainability trends, as its derivatives are explored for green chemistry applications. For instance, its role in synthesizing biodegradable agrochemicals resonates with searches like "eco-friendly thiazole-based pesticides." Additionally, its potential in material science, particularly for conductive polymers, has sparked interest among innovators seeking alternatives to conventional materials.

Regulatory compliance and safety remain pivotal in handling 2-bromoethyl 1,3-thiazole-2-carboxylate. While not classified as hazardous under standard protocols, proper storage in anhydrous environments is recommended to preserve its reactivity. This addresses frequent concerns about "storage conditions for bromoethyl esters" and "handling thiazole derivatives safely," ensuring alignment with laboratory best practices.

In conclusion, CAS No. 2168850-40-4 represents a cutting-edge intersection of synthetic utility and multidisciplinary applications. Its adaptability to pharmaceutical innovation, sustainable agriculture, and advanced materials underscores its value in contemporary research. As the scientific community continues to explore thiazole-based scaffolds, this compound is poised to play a pivotal role in addressing global challenges in health and environmental sustainability.

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